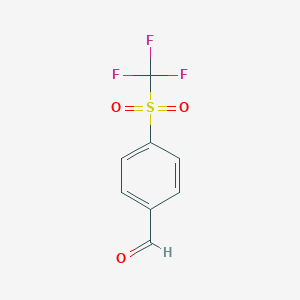

4-(Trifluoromethylsulfonyl)benzaldehyde

説明

Synthesis Analysis

The synthesis of compounds related to 4-(Trifluoromethylsulfonyl)benzaldehyde often involves catalyzed reactions that introduce the trifluoromethylsulfonyl group. For instance, trifluoromethanesulfonic acid has been utilized to catalyze Friedel-Crafts alkylations, leading to high yields of related compounds (Wilsdorf, Leichnitz, & Reissig, 2013). Additionally, trifluoromethanesulfonic anhydride plays a crucial role in transforming thioglycosides into glycosyl triflates, which can be further modified to obtain desired functional groups (Crich & Smith, 2000).

Molecular Structure Analysis

The molecular structure of 4-(Trifluoromethylsulfonyl)benzaldehyde and related compounds has been elucidated through various analytical techniques, including X-ray structural analysis. Such studies reveal the geometric configuration and electronic properties critical for their reactivity and interaction with other molecules. For example, X-ray structural investigation has been used to understand the structure of related polyfluoroalkyl-triazole derivatives, providing insights into their electronic nature and reactivity patterns (Bandera et al., 2007).

Chemical Reactions and Properties

4-(Trifluoromethylsulfonyl)benzaldehyde participates in a variety of chemical reactions, demonstrating its versatility as a reagent. The presence of the trifluoromethylsulfonyl group influences the compound's reactivity, making it suitable for selective chemical transformations. For instance, superacid-catalyzed reactions of substituted benzaldehydes have shown the ability to produce triphenylmethane derivatives under specific conditions, highlighting the influence of electron-withdrawing groups on reaction outcomes (Saito, Ohwada, & Shudo, 1996).

科学的研究の応用

Catalytic Asymmetric Synthesis : A chiral triaminosulfonium salt catalyzes the trifluoromethylation of benzaldehyde derivatives, including 4-(Trifluoromethylsulfonyl)benzaldehyde, demonstrating its utility in asymmetric synthesis (Kuroki & Iseki, 1999).

Oxidation of Alcohols : Sulfated Ti-SBA-15 catalysts facilitate the conversion of benzyl alcohol to benzaldehyde, showing potential applications in various industrial processes (Sharma, Soni, & Dalai, 2012).

Solid Phase Organic Synthesis : Secondary amide-based linkers derived from 4-hydroxybenzaldehyde and 2-methoxy-4-hydroxybenzaldehyde enhance the purity of products in solid phase organic synthesis (Swayze, 1997).

Synthesis of Labeled Compounds : A method for synthesizing functionalized 2H and 13C labeled benzaldehydes offers applications in the production of natural products and pharmaceutical drugs (Boga, Alhassan, & Hesk, 2014).

Radiochemical Synthesis : Reductive etherification of 4-[18F]fluoro-benzaldehyde with decaborane enables the synthesis of various 4-[18F]fluoro-benzyl ethers, useful in radiochemistry (Funke et al., 2006).

Theoretical Investigations in Organometallic Chemistry : Studies on the reactivity of the sulfur center in rhodium-bound benzaldehyde thiosemicarbazones towards molecular oxygen reveal insights into the oxidative properties of metal complexes (Seth & Bhattacharya, 2011).

Catalysis and Green Chemistry : NiFe2O4 nanoparticles have been shown to effectively convert benzyl alcohol to benzaldehyde under mild conditions, highlighting their potential as reusable catalysts in green chemistry applications (Iraqui, Kashyap, & Rashid, 2020).

Solubility Studies : Research on the solubility of 4-(methylsulfonyl)benzaldehyde in various solvent mixtures provides crucial data for the efficient use of these compounds in chemical processes (Li et al., 2017).

Novel Synthetic Methods : Innovative methods for synthesizing phenylacetic esters starting from benzaldehyde derivatives have been developed, which could be applied to 4-(Trifluoromethylsulfonyl)benzaldehyde (Ogura, Itō, & Tsughihashi, 1979).

Fluorinated Polymer Synthesis : The synthesis and characterization of fluorinated microporous polyaminals demonstrate applications in gas adsorption and material science (Li, Zhang, & Wang, 2016).

Safety And Hazards

特性

IUPAC Name |

4-(trifluoromethylsulfonyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O3S/c9-8(10,11)15(13,14)7-3-1-6(5-12)2-4-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQZFIZUQWVOSSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)S(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10400299 | |

| Record name | 4-(trifluoromethylsulfonyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Trifluoromethylsulfonyl)benzaldehyde | |

CAS RN |

650-89-5 | |

| Record name | 4-(trifluoromethylsulfonyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

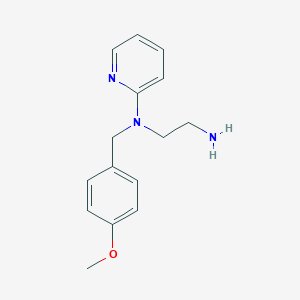

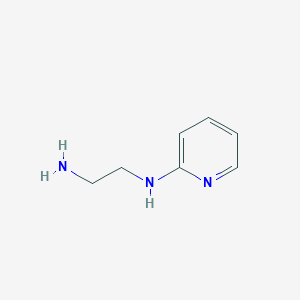

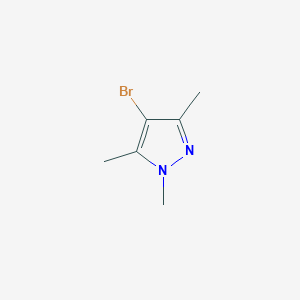

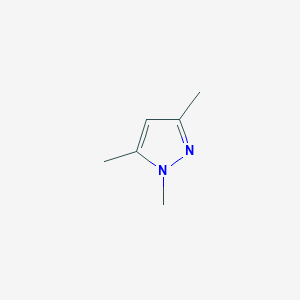

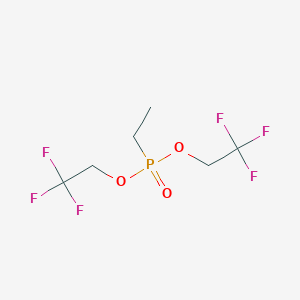

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4S)-4,6-Bis-{[tert-butyldimethylsilyl)oxy]}-3,3-dimethylhexan-2-one](/img/structure/B15554.png)

![(5S)-5,7-Bis-{[tert-butyldimethylsilyl)oxy]}-4,4-dimethylheptan-3-one](/img/structure/B15557.png)